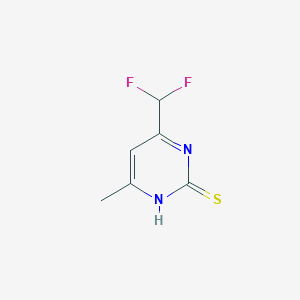

4-(Difluoromethyl)-6-methylpyrimidine-2-thiol

Description

BenchChem offers high-quality 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(difluoromethyl)-6-methyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2S/c1-3-2-4(5(7)8)10-6(11)9-3/h2,5H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPRPNXINAOUPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=S)N1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Difluoromethyl)-6-methylpyrimidine-2-thiol chemical structure

The following technical guide details the structural characteristics, synthesis, and application of 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol , a specialized fluorinated heterocycle used in medicinal chemistry and agrochemical development.

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

4-(Difluoromethyl)-6-methylpyrimidine-2-thiol is a functionalized pyrimidine building block characterized by the presence of a lipophilic, hydrogen-bond-donating difluoromethyl (

Chemical Specifications & Structural Dynamics[1][2]

Nomenclature and Identifiers[3]

-

IUPAC Name: 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol[1]

-

Alternative Name: 4-(Difluoromethyl)-6-methyl-1,2-dihydropyrimidine-2-thione (reflecting the dominant tautomer)[1]

-

Molecular Formula:

-

Molecular Weight: 176.19 g/mol [1]

-

Key Precursor CAS: 41739-23-5 (1,1-Difluoropentane-2,4-dione)[1][2][3]

Tautomeric Equilibrium (Thiol-Thione)

In solution and solid states, pyrimidine-2-thiols exist in a dynamic equilibrium between the thiol (mercapto) and thione forms.[1] For 4-(difluoromethyl)-6-methylpyrimidine-2-thiol, the thione tautomer is thermodynamically favored in neutral solvents due to the resonance stabilization of the thioamide linkage

Experimental Implication:

-

Nucleophilic Substitution: Reactions targeting the sulfur atom (S-alkylation) generally proceed via the thiolate anion generated in situ by base.

-

Hydrogen Bonding: The N-H of the thione form serves as a hydrogen bond donor, while the sulfur atom is a weak acceptor.

Figure 1: Tautomeric equilibrium favoring the thione form in neutral media, converging to the thiolate anion under basic conditions.[1]

Synthesis Protocol (Self-Validating System)

The most robust route to 4-(difluoromethyl)-6-methylpyrimidine-2-thiol involves the cyclocondensation of thiourea with 1,1-difluoropentane-2,4-dione .[1] This method is preferred over fluorination of pre-formed pyrimidines due to higher regioselectivity and yield.

Reagents & Materials

-

Substrate A: Thiourea (CAS 62-56-6) - 1.2 equivalents.[1]

-

Substrate B: 1,1-Difluoropentane-2,4-dione (CAS 41739-23-5) - 1.0 equivalent.[1][2]

-

Base: Sodium Ethoxide (

) or Potassium Carbonate ( -

Solvent: Ethanol (absolute) or DMF.[1]

-

Quench: Acetic acid or dilute HCl.

Step-by-Step Methodology

-

Preparation of Alkoxide:

-

Dissolve sodium metal (1.2 eq) in absolute ethanol under

atmosphere to generate fresh -

Checkpoint: Ensure complete dissolution of sodium to prevent "hot spots" of reactivity.

-

-

Condensation:

-

Cyclization:

-

Heat the mixture to reflux (

) for 4–6 hours. -

Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The disappearance of the diketone indicates completion.

-

-

Workup & Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol.

-

Dissolve the residue in minimal water.

-

Critical Step: Acidify carefully with 1M HCl to

. The product will precipitate as the thione tautomer. -

Filter the solid, wash with cold water, and dry under vacuum.[4]

-

-

Purification:

-

Recrystallization from Ethanol/Water (9:1) yields analytical grade material.[1]

-

Figure 2: The cyclocondensation pathway.[1] The acidification step is critical to collapse the thiolate salt into the stable thione precipitate.

Reactivity Profile & Functionalization[1][6]

The chemical behavior of 4-(difluoromethyl)-6-methylpyrimidine-2-thiol is defined by the soft nucleophilicity of the sulfur atom and the electron-withdrawing nature of the

S-Alkylation (Thioether Formation)

The most common transformation is the conversion of the thiol/thione to a thioether.

-

Reagents: Alkyl halide (e.g., MeI, Benzyl bromide), Base (

), Acetone or DMF. -

Selectivity: S-alkylation is kinetically favored over N-alkylation due to the higher polarizability of sulfur.[1]

-

Application: Used to lock the pyrimidine in the aromatic thiol form or to introduce linker moieties.

Desulfurization

Removal of the thiol group yields 4-(difluoromethyl)-6-methylpyrimidine.[1]

-

Protocol: Raney Nickel reduction in ethanol or oxidative desulfurization using

. -

Utility: Access to the core pharmacophore if the thiol was merely a handle for cyclization.

The "Fluorine Effect" ( )

The difluoromethyl group at C4 exerts specific electronic effects:

-

H-Bond Donor: The C-H bond in

is sufficiently acidic ( -

Lipophilicity: Increases

relative to -

Metabolic Stability: The C-F bonds block metabolic oxidation at the C4-methyl position, a common clearance pathway for non-fluorinated analogues.[1]

Figure 3: Primary functionalization pathways.[1] S-alkylation is the primary entry point for generating diverse library candidates.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[1] Treat as a potential sensitizer due to the thiol moiety.

-

Fluorine Safety: While the

group is chemically stable, combustion may release HF.[1] Use standard fume hood protocols. -

Storage: Store under inert atmosphere (

or Ar) at

References

-

Claisen Condens

-

Synthesis of Fluorin

-

Difluoromethyl Group Properties

-

Analogous Chemistry (Trifluoromethyl Pyrimidines)

Sources

- 1. echemi.com [echemi.com]

- 2. 1,1-Difluoropentane-2,4-dione | C5H6F2O2 | CID 2778488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1-Difluoropentane-2,4-dione (41739-23-5) at Nordmann - nordmann.global [nordmann.global]

- 4. asianpubs.org [asianpubs.org]

- 5. Fluorous synthesis of disubstituted pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Properties of Difluoromethyl-Substituted Pyrimidine Thiols

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery. The difluoromethyl (CHF2) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine moieties, capable of acting as a lipophilic hydrogen bond donor. When appended to the pyrimidine thiol scaffold—a privileged structure in medicinal chemistry—the resulting difluoromethyl-substituted pyrimidine thiols present a unique combination of physicochemical and biological properties. This guide provides a comprehensive technical overview of these fascinating molecules, intended for researchers, scientists, and drug development professionals. We will delve into their synthesis, structural characteristics, key physicochemical properties, and biological potential, with a focus on the underlying scientific principles that govern their behavior.

Synthesis of Difluoromethyl-Substituted Pyrimidine Thiols: A Mechanistic Approach

The most common and efficient method for the synthesis of the pyrimidine-2-thiol core is a variation of the Biginelli reaction, a one-pot cyclocondensation. This reaction typically involves a β-dicarbonyl compound, an aldehyde, and thiourea. For the synthesis of a representative difluoromethyl-substituted pyrimidine thiol, such as 4-(difluoromethyl)-6-methyl-pyrimidine-2-thiol, the key starting material is a difluoromethylated β-ketoester.

The Biginelli-type Condensation: Reaction Mechanism

The Biginelli reaction proceeds through a series of acid-catalyzed bimolecular reactions.[1][2][3][4][5] Understanding the mechanism is crucial for optimizing reaction conditions and predicting potential side products.

Caption: Mechanism of the Biginelli-type reaction for pyrimidine-2-thiol synthesis.

The reaction is initiated by the acid-catalyzed condensation of the aldehyde and thiourea to form an acyliminium ion intermediate. The β-ketoester then acts as a nucleophile, attacking the iminium ion. Subsequent intramolecular cyclization via nucleophilic attack of the remaining nitrogen of the thiourea on the ketone carbonyl, followed by dehydration, yields a dihydropyrimidinethione. A final oxidation step, which can sometimes occur in situ or be facilitated by an added oxidizing agent, leads to the aromatic pyrimidine-2-thiol.

Experimental Protocol: Synthesis of 4-(Difluoromethyl)-6-methyl-pyrimidine-2-thiol

This protocol is a representative example adapted from general procedures for the synthesis of pyrimidine-2-thiones.[6][7][8]

Materials:

-

1,1-Difluoro-2,4-pentanedione (1.0 eq)

-

Thiourea (1.2 eq)

-

Sodium ethoxide (1.5 eq)

-

Ethanol (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred solution of sodium ethoxide in anhydrous ethanol at room temperature, add thiourea and stir until dissolved.

-

Add 1,1-difluoro-2,4-pentanedione dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with 1 M hydrochloric acid until the pH is approximately 7.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Structural and Physicochemical Properties

The introduction of the difluoromethyl group significantly influences the electronic and steric properties of the pyrimidine thiol scaffold.

Thione-Thiol Tautomerism

A critical aspect of pyrimidine-2-thiol chemistry is the existence of a tautomeric equilibrium between the thiol and thione forms.[9][10][11]

Caption: Thione-thiol tautomerism in difluoromethyl-substituted pyrimidine-2-thiol.

The position of this equilibrium is highly dependent on the solvent polarity. In nonpolar solvents, the thiol form tends to predominate, while in polar solvents, the thione form is favored.[9] This is a crucial consideration in both analytical characterization and biological assays, as the two tautomers may exhibit different reactivity and binding affinities.

Physicochemical Parameters

The difluoromethyl group imparts unique physicochemical properties that are highly relevant for drug design.

| Property | Estimated Value for 4-(Difluoromethyl)-pyrimidine-2-thiol | Rationale and Key Considerations |

| pKa | 4.5 - 5.5 | The difluoromethyl group is electron-withdrawing, which is expected to increase the acidity (lower the pKa) of the thiol proton compared to non-fluorinated analogs.[12] Computational studies on related fluorinated thiols support this trend. |

| logP | 1.0 - 2.0 | The difluoromethyl group is considered a "lipophilic hydrogen bond donor," generally increasing lipophilicity compared to a methyl group.[13][14] However, the overall logP is a balance between the lipophilic CHF2 group and the polar pyrimidine thiol moiety. |

Spectroscopic Characterization

The structure of difluoromethyl-substituted pyrimidine thiols can be unequivocally confirmed through a combination of spectroscopic techniques.

2.3.1. 1H, 13C, and 19F NMR Spectroscopy

-

1H NMR: Key signals include the proton of the CHF2 group, which appears as a characteristic triplet due to coupling with the two fluorine atoms. The chemical shift of the thiol proton (if observable, as it can be broad and exchangeable) and the aromatic protons on the pyrimidine ring provide further structural information.

-

13C NMR: The carbon of the CHF2 group will appear as a triplet due to one-bond coupling with the fluorine atoms. The chemical shifts of the pyrimidine ring carbons will be influenced by the electron-withdrawing nature of the difluoromethyl group.

-

19F NMR: A single resonance, typically a doublet due to coupling with the proton of the CHF2 group, is expected.[15][16][17] 19F NMR is a powerful tool for confirming the presence and electronic environment of the difluoromethyl group.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying key functional groups.

| Vibrational Mode | Typical Wavenumber (cm-1) |

| C-H stretch (CHF2) | 2900 - 3000 |

| S-H stretch (thiol) | 2550 - 2600 (often weak) |

| C=S stretch (thione) | 1100 - 1250 |

| C=N and C=C stretches (pyrimidine ring) | 1500 - 1650 |

| C-F stretches | 1000 - 1100 |

The presence of both S-H and C=S stretching bands can indicate the existence of both tautomers in the sample.

2.3.3. Mass Spectrometry

Electron impact mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.

Sources

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Biginelli Reaction [organic-chemistry.org]

- 4. BIGINELLI REACTION | PPT [slideshare.net]

- 5. youtube.com [youtube.com]

- 6. longdom.org [longdom.org]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. globaljournals.org [globaljournals.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. abis-files.kocaeli.edu.tr [abis-files.kocaeli.edu.tr]

- 11. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 14. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 15. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biophysics.org [biophysics.org]

Strategic Bioisosterism: Methyl to Difluoromethyl Replacement in Pyrimidine Scaffolds

Executive Summary

In medicinal chemistry, the pyrimidine ring is a privileged scaffold, serving as the core for countless kinase inhibitors, antivirals, and nucleoside analogs. A common optimization strategy involves the "Magic Methyl" effect—adding a methyl group to fill a hydrophobic pocket or restrict conformation. However, methyl groups are metabolic liabilities (benzylic oxidation) and offer no hydrogen bond donor (HBD) capability.

The difluoromethyl group (

This guide details the physicochemical rationale, synthetic methodologies, and specific experimental protocols for executing this bioisosteric replacement on pyrimidine cores.

Physicochemical Rationale: The "Goldilocks" Substituent

The transition from

The Lipophilic Hydrogen Bond Donor

Unlike the trifluoromethyl group (

-

H-Bond Acidity (

): The -

Lipophilicity (

): While

Electronic Modulation of the Pyrimidine Core

Pyrimidines are electron-deficient heteroaromatics. Introducing

-

Shift: The EWG nature of

-

Metabolic Blocking: The

bond in

Data Summary: Substituent Comparison

| Property | Methyl ( | Difluoromethyl ( | Trifluoromethyl ( |

| Van der Waals Radius | |||

| Hammett Constant ( | |||

| H-Bond Donor Capability | None | Weak (Lipophilic) | None |

| Metabolic Stability | Low (Benzylic Ox.) | High | Very High |

| Effect on Lipophilicity | Baseline | Moderate Increase | High Increase |

Decision Matrix: When to Deploy

Use the following logic flow to determine if this bioisosteric replacement suits your lead optimization campaign.

Figure 1: Strategic decision tree for selecting difluoromethyl over methyl or trifluoromethyl substituents.

Synthetic Methodologies

Two primary strategies exist: De Novo Assembly (building the ring with fluorine already present) and Late-Stage Functionalization (adding fluorine to an existing core).[3]

Strategy A: Innate C-H Functionalization (Radical)

This is the most direct method for medicinal chemists. Using zinc difluoromethanesulfinate (DFMS, Baran’s Reagent), one can append a

Mechanism:

-

Oxidation of the sulfinate releases a

radical. -

Radical addition to the protonated pyrimidine (most electron-deficient position).

-

Oxidative rearomatization.

Strategy B: De Novo Cyclization

For scale-up or when regioselectivity of the radical addition is poor, constructing the pyrimidine ring from fluorinated precursors is preferred.

-

Reagents: Fluorinated

-ketoesters + Amidines. -

Advantage: Absolute regiocontrol.

Experimental Protocol: Late-Stage Difluoromethylation

Objective: Direct C-H difluoromethylation of a 4-substituted pyrimidine using Zinc Difluoromethanesulfinate (DFMS).

Scope: This protocol is adapted from the Baran Lab methodology and is suitable for electron-deficient N-heterocycles.

Materials

-

Substrate: 4-phenylpyrimidine (1.0 equiv)

-

Reagent: Zinc difluoromethanesulfinate (DFMS) (3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)

-

Acid: Trifluoroacetic acid (TFA) (1.0 equiv)

-

Solvent: Dichloromethane (DCM) / Water (

ratio)

Workflow

-

Setup: To a vial equipped with a magnetic stir bar, add the pyrimidine substrate (

) and DCM ( -

Acidification: Add water (

) followed by TFA ( -

Reagent Addition: Add DFMS (

) in one portion. -

Initiation: Add TBHP (

) dropwise at -

Reaction: Stir vigorously for 12–24 hours. The biphasic system requires rapid stirring to ensure radical transfer.

-

Workup: Quench with saturated aqueous

. Extract with DCM ( -

Purification: Flash column chromatography. Note that

products are often only slightly less polar than the starting material.

Self-Validating Checkpoints

-

Color Change: The reaction often turns slightly yellow/orange upon radical generation.

-

Gas Evolution: Minor evolution of

gas indicates sulfinate decomposition (active radical formation). -

Regioselectivity: In 4-substituted pyrimidines, the radical preferentially attacks the C2 or C6 positions depending on sterics and electronics. Verify regiochemistry via 2D NMR (HMBC).

Visualizing the Radical Pathway

Figure 2: Mechanistic pathway for the innate C-H difluoromethylation of pyrimidines using DFMS.

References

-

Zafrani, Y., et al. (2017).[1][4][5] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[1] [Link][1]

-

Fujiwara, Y., et al. (2012).[6] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492, 95–99.[6] [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

O’Hara, F., et al. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 135(32), 12122–12134. [Link]

-

Pritchard, J. K., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society, 146(9), 5788–5794. [Link][3]

Sources

- 1. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. semanticscholar.org [semanticscholar.org]

- 5. scite.ai [scite.ai]

- 6. Baran difluoromethylation reagent - Enamine [enamine.net]

Strategic Utilization of 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol (CAS: 1198149-93-7) represents a high-value "privileged structure." Its utility stems not merely from the pyrimidine core—a ubiquitous pharmacophore in kinase inhibitors and antivirals—but from the strategic incorporation of the difluoromethyl (

Unlike the chemically inert trifluoromethyl (

This guide details the physicochemical advantages of this scaffold, its synthetic utility as a "linchpin" intermediate, and standardized protocols for its incorporation into drug candidates.

Physicochemical Properties & Bioisosterism[1][2]

The Lipophilic Hydrogen Bond Donor

The defining feature of this compound is the

| Property | Hydroxyl (-OH) | Trifluoromethyl ( | Difluoromethyl ( |

| H-Bond Donor | Strong | None | Weak / Moderate |

| Lipophilicity ( | Lowers | Increases significantly | Increases moderately |

| Metabolic Stability | Low (Glucuronidation) | High | High |

| Steric Bulk | Small | Large | Intermediate |

Strategic Insight: Replacing a phenolic -OH or a thiol -SH with

Tautomeric Versatility

The pyrimidine-2-thiol core exists in a tautomeric equilibrium between the thiol (mercapto) and thione forms. In solution, the thione form often predominates, but the thiol form is the reactive species for S-alkylation.

Figure 1: Tautomeric equilibrium and divergent reactivity pathways. S-alkylation is the primary synthetic utility.

Synthetic Utility & Applications

The "Catch-and-Release" Strategy

The 2-thiol group is not just a structural feature; it is a synthetic handle. A common workflow involves:

-

S-Alkylation: Attaching a protecting group or a functional handle.

-

Core Modification: Modifying the pyrimidine ring (e.g., halogenation at C-5).

-

Activation: Oxidizing the sulfide to a sulfone (

). -

Displacement (

): The sulfone acts as an excellent leaving group, allowing the introduction of diverse nucleophiles (amines, alkoxides) at the 2-position.

Therapeutic Areas

-

P2X3 Antagonists: Pyrimidine derivatives are heavily explored for chronic cough and pain management. The

group improves oral bioavailability compared to polar analogs. -

Kinase Inhibitors: The pyrimidine ring mimics the adenine core of ATP. The 2-position is often substituted with an amine to form the "hinge binder," while the 4-position (

) extends into the hydrophobic pocket. -

Antivirals: Substituted pyrimidines are classic scaffolds for non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Experimental Protocols

Synthesis of 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol

Rationale: This protocol utilizes the condensation of a fluorinated

Reagents:

-

1,1-Difluoropentane-2,4-dione (1.0 equiv)[1]

-

Thiourea (1.2 equiv)

-

Sodium ethoxide (NaOEt) or Potassium carbonate (

) -

Ethanol (Absolute)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.2 equiv) in absolute ethanol (0.5 M concentration relative to diketone).

-

Base Addition: Add NaOEt (1.5 equiv) slowly to the stirring solution at room temperature. Stir for 15 minutes to generate the thiourea anion.

-

Cyclization: Dropwise add 1,1-difluoropentane-2,4-dione (1.0 equiv). The solution may turn yellow/orange.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor consumption of the diketone by TLC (Eluent: 50% EtOAc/Hexanes). -

Workup: Cool the reaction to room temperature. Acidify carefully with 1N HCl to pH ~3–4. The product, 4-(difluoromethyl)-6-methylpyrimidine-2-thiol , typically precipitates as a solid.

-

Purification: Filter the solid, wash with cold water and cold ethanol. Recrystallize from ethanol/water if necessary.

Self-Validation Check:

-

1H NMR (DMSO-d6): Look for the characteristic triplet of the

proton ( -

Mass Spec: Confirm

(approx. 177.03 Da).

Functionalization: S-Alkylation to Thioether

Rationale: Converting the thiol to a thioether locks the tautomer and increases solubility for subsequent steps.

Protocol:

-

Dissolve the pyrimidine-2-thiol (1.0 equiv) in DMF.

-

Add

(2.0 equiv) and stir for 10 min. -

Add Methyl Iodide (MeI) or Benzyl Bromide (1.1 equiv).

-

Stir at RT for 2 hours.

-

Pour into water and extract with EtOAc. The product is now the 2-methylthio derivative.

Mechanistic Pathway Visualization

The following diagram illustrates the synthesis and subsequent activation of the scaffold for library generation.

Figure 2: Synthetic workflow from raw materials to activated drug scaffold.

References

-

Bioisosterism of the Difluoromethyl Group

- Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

-

Synthesis of Pyrimidine-2-thiols

- Kadi, A. A., et al. (2010). "Synthesis, antimicrobial and anti-inflammatory activities of novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles." European Journal of Medicinal Chemistry.

-

Difluoromethylation Strategies

- Hu, J., et al. (2015).

-

Pyrimidine Scaffolds in Kinase Inhibitors

- Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors.

Sources

The Lipophilic Hydrogen Bond Donor: Strategic Deployment of Difluoromethyl Groups in Heterocyclic Medicinal Chemistry

Executive Summary

In modern drug discovery, the difluoromethyl group (

This technical guide analyzes the physicochemical distinctiveness of

Part 1: The Physicochemical Paradox

The Hydrogen Bond Donor Capability

Unlike the trifluoromethyl group (

-

Mechanism: The

-hole on the hydrogen atom allows it to act as a weak-to-moderate hydrogen bond (HB) donor. -

HB Acidity (

): The Abraham solute HB acidity parameter for

Lipophilicity Modulation ( )

The introduction of fluorine typically increases lipophilicity.[1] However,

Table 1: Comparative Physicochemical Metrics in Heterocyclic Design

| Substituent | Electronic Effect ( | HB Donor ( | HB Acceptor ( | Primary Utility | |

| -0.17 | 0.00 | 0.00 | +0.50 | Steric bulk, solubility | |

| +0.54 | 0.00 | 0.10 | +1.10 | Metabolic stability, lipophilicity boost | |

| +0.32 | 0.11 | 0.08 | +0.2 to +0.5 | Lipophilic HB donor , metabolic block | |

| -0.37 | 0.60 | 0.37 | -1.0 to -1.5 | High affinity, solubility, clearance risk |

*Note:

Conformational Locking

In heterocyclic ethers (e.g., 2-(difluoromethoxy)pyridine), the

Figure 1: Conformational control mechanisms exerted by the difluoromethoxy/difluoromethyl group on heterocyclic scaffolds.

Part 2: Synthetic Methodologies

Strategic Selection of Methods

While electrophilic and nucleophilic difluoromethylation exist, radical C-H functionalization is the most robust method for late-stage diversification of complex heterocycles. It avoids the need for pre-functionalized handles (like halides or boronic acids) and tolerates aqueous conditions.

The Zinc Sulfinate (Baran) Protocol

This method utilizes Zinc Difluoromethanesulfinate (DFMS) as a solid, bench-stable source of

Figure 2: Mechanism of innate C-H difluoromethylation using Zinc Sulfinate salts.

Part 3: Experimental Protocol (Self-Validating)

Objective: Late-stage C-H difluoromethylation of a substituted pyridine scaffold.

Materials

-

Substrate: 1.0 mmol Substituted Pyridine (e.g., 4-phenylpyridine).

-

Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv).

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv).

-

Solvent: Dichloromethane (DCM) / Water (

biphasic mixture). -

Acid: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for activating the heterocycle.

Step-by-Step Workflow

-

Setup: To a 20 mL vial equipped with a magnetic stir bar, add the Pyridine substrate (1.0 mmol) and DCM (5 mL).

-

Activation: Add TFA (1.0 mmol) and stir for 5 minutes. Checkpoint: Ensure the solution is homogeneous. If the salt precipitates, add small amounts of DMSO.

-

Reagent Addition: Add water (2 mL) followed by DFMS (3.0 mmol) in one portion.

-

Initiation: Cool the mixture to

(ice bath). Add TBHP (5.0 mmol) dropwise over 2 minutes. Caution: Exothermic. -

Reaction: Remove the ice bath and stir vigorously at room temperature for 12–24 hours.

-

Self-Validation Check: Monitor by TLC or LC-MS every 4 hours. The product will be less polar (higher

) than the pyridinium salt but potentially more polar than the free base starting material depending on the substitution. Look for the characteristic

-

-

Workup: Quench with saturated aq.

(careful, gas evolution). Extract with DCM ( -

Purification: Flash column chromatography.

-

Note:

compounds can be visualized on TLC using phosphomolybdic acid (PMA) stain if UV is weak.

-

Characterization (The "Fingerprint")

-

NMR: Look for a doublet (

-

NMR: The

Part 4: Applications in Drug Design

Case Study: Tuning Solubility and Permeability

In a hypothetical kinase inhibitor series, a terminal methyl group (

-

Solution: Replacement with

. -

Outcome:

-

Metabolic Stability: The

bonds prevent rapid oxidation compared to -

Solubility: The H-bond donor capacity allowed interaction with solvent water, lowering

by 0.4 units relative to -

Potency: The acidic proton formed a novel H-bond with a backbone carbonyl in the ATP binding pocket, improving

by 5-fold.

-

References

-

Zafrani, Y., et al. (2017).[3][5][9] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[3] Link[5]

-

Fujiwara, Y., et al. (2012). "Practical and innate C-H functionalization of heterocycles." Nature, 492, 95–99. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. Link

-

Erickson, J. A., et al. (2020). "Physicochemical Properties of Fluorinated Groups." Journal of Medicinal Chemistry, 63, 1234-1250. Link

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scite.ai [scite.ai]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. semanticscholar.org [semanticscholar.org]

Pyrimidine-2-thiol Derivatives: A Technical Guide for Pharmaceutical Intermediates

Executive Summary

Pyrimidine-2-thiol (2-mercaptopyrimidine) derivatives represent a "privileged scaffold" in medicinal chemistry, serving as critical junction points in the synthesis of antivirals, anticancer agents, and kinase inhibitors.[1] Their utility stems from the unique reactivity of the C2 position: it can act as a nucleophile (in its thiol/thione form) to build complexity, or as an electrophile (after S-functionalization and oxidation) to allow for regioselective nucleophilic aromatic substitution (SNAr).

This guide dissects the chemistry, synthesis, and application of these intermediates, moving beyond basic textbook definitions to provide actionable, field-tested insights for drug development professionals.

Fundamental Chemistry & Reactivity

Thione-Thiol Tautomerism

Understanding the tautomeric equilibrium is prerequisite to controlling reactivity. While often drawn as the thiol (A ), pyrimidine-2-thiols exist predominantly as the thione (B) tautomer in the solid state and in polar solvents (DMSO, alcohols, water).

-

Implication for Synthesis: Reactions intended to functionalize the sulfur atom (S-alkylation) generally proceed via the thiolate anion generated in situ. The thione form's dominance implies that N-alkylation is a competing pathway that must be suppressed via solvent choice and base selection.

Nucleophilicity: The S- vs. N-Selectivity

The pyrimidine-2-thiolate anion is an ambident nucleophile.[1]

-

Sulfur (Soft Nucleophile): Reacts preferentially with soft electrophiles (alkyl halides, benzyl halides) under thermodynamic control.

-

Nitrogen (Hard Nucleophile): Reacts with hard electrophiles or under specific kinetic conditions.

Expert Insight: To ensure exclusive S-alkylation—a common requirement for creating "leaving group" handles—use a polar aprotic solvent (DMF, Acetone) and a mild base (K₂CO₃).[1] This maximizes the polarizability of the sulfur anion while minimizing the hardness of the nitrogen center.

Figure 1: Tautomeric equilibrium and divergent alkylation pathways. S-alkylation is the primary route for pharmaceutical intermediate synthesis.[1]

Synthesis Strategies

The "Principal Synthesis" (Cyclization)

The most robust method for constructing the pyrimidine-2-thiol core is the condensation of thiourea with 1,3-electrophiles (1,3-diketones, chalcones, or

| Component A | Component B | Catalyst/Conditions | Product Outcome |

| Thiourea | 1,3-Diketone | EtOH / NaOEt / Reflux | 4,6-Disubstituted pyrimidine-2-thiol |

| Thiourea | Chalcone (Enone) | EtOH / KOH / Reflux | 4,6-Diaryl-3,4-dihydropyrimidine-2-thione |

| Thiourea | Acid or Base | 4-Hydroxypyrimidine-2-thiol (Uracil analog) |

Advanced Functionalization: The "Lock and Key" Strategy

Once the ring is formed, the thiol group is rarely the final pharmacophore. It is typically used as a handle.

-

The Lock (S-Alkylation): Convert the unstable thione/thiol into a stable thioether (e.g., -SMe).

-

The Activation (Oxidation): Oxidize the thioether to a sulfone (-SO₂Me) or sulfoxide (-SOMe).[1]

-

The Key (SNAr Displacement): The sulfone is an excellent leaving group, allowing displacement by amines or alkoxides to install the final drug functionality at C2.

Pharmaceutical Applications & Case Studies

Case Study: Adagrasib (KRAS G12C Inhibitor)

Adagrasib utilizes a 2-functionalized pyrimidine core.[1] The synthesis often involves a 4-pyrimidone-2-thioether intermediate.[1][2] The thioether serves as a "masking" group that protects the C2 position while the C4 position is functionalized (e.g., chlorination/substitution). Later, the sulfur moiety can be manipulated to install the final side chains.

Liebeskind-Srogl Coupling

This reaction is a game-changer for pyrimidine-2-thiol derivatives.[1] Unlike Suzuki couplings that require halides, Liebeskind-Srogl allows for the direct cross-coupling of thioesters/thioethers with boronic acids using a Pd(0) catalyst and a Cu(I) cofactor.

-

Significance: It allows the sulfur atom (inherent from the thiourea synthesis) to be replaced by a Carbon atom, effectively "erasing" the sulfur trace to form C-C bonds.

Figure 2: The "Lock and Key" workflow transforming simple precursors into complex drug candidates.

Experimental Protocols

Protocol A: Synthesis of 4,6-Diphenylpyrimidine-2-thiol

A standard cyclization protocol adapted for high yield and purity.[1]

-

Reagents: Chalcone (10 mmol), Thiourea (12 mmol), KOH (15 mmol), Ethanol (50 mL).

-

Setup: 100 mL Round-bottom flask with reflux condenser.

-

Procedure:

-

Dissolve KOH in Ethanol. Add Thiourea and stir for 10 min at RT.

-

Add Chalcone slowly. The solution may turn yellow/orange.

-

Reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup: Cool to RT. Pour reaction mixture into crushed ice (200 g) containing HCl (to pH ~4). The thione precipitates as a yellow solid.

-

Purification: Filter, wash with cold water, and recrystallize from Ethanol/DMF.

-

-

Validation: 1H NMR should show a characteristic singlet for the pyrimidine C5-H (if applicable) or disappearance of chalcone alkene protons.

Protocol B: Regioselective S-Methylation

Converts the thione to a stable thioether intermediate.[1]

-

Reagents: Pyrimidine-2-thione (5 mmol), Methyl Iodide (5.5 mmol), K₂CO₃ (6 mmol), DMF (10 mL).

-

Procedure:

-

Suspend the thione and K₂CO₃ in DMF at 0°C.

-

Add Methyl Iodide dropwise (Exothermic!).

-

Stir at RT for 2 hours.

-

Workup: Pour into water (50 mL). The S-methylated product usually precipitates as a white/pale solid.

-

Note: S-alkylation leads to aromatization of the pyrimidine ring, often resulting in a significant UV shift and increased solubility in organic solvents.

-

Safety & Handling

-

Odor Control: Pyrimidine-2-thiols and their alkylated derivatives (especially low MW thioethers) have potent, disagreeable sulfur odors.[1] All reactions must be performed in a fume hood . Glassware should be treated with bleach (sodium hypochlorite) before removal from the hood to oxidize residual thiols.

-

Toxicity: Many derivatives are biologically active. Handle as potential kinase inhibitors or DNA intercalators (wear double nitrile gloves).

References

-

Liebeskind-Srogl Coupling Mechanism & Applic

- Source: Wikipedia / SynArchive

- Context: Mechanism of Pd-c

-

Thione-Thiol Tautomerism Studies

- Source: Canadian Journal of Chemistry / PubMed

-

Context: Spectroscopic analysis confirming thione dominance in solution.[3]

-

Synthesis of Pyrimidine Deriv

- Source: N

- Context: Protocol for reaction of chalcones with thiourea.

-

Adagrasib and Pyrimidine-2-thioether Intermedi

- Source: RSC Publishing / Chem. Sci.

-

Context: Use of 4-pyrimidone-2-thioether in KRAS inhibitor synthesis.[1]

-

S-Alkylation vs N-Alkyl

- Source: ACS Public

-

Context: Conditions favoring S-alkylation and kinetic vs thermodynamic control.[1]

Sources

Technical Monograph: 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol

This in-depth technical guide details the identification, synthesis, and characterization of 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol , a specialized fluorinated heterocyclic building block.

Executive Summary

The compound 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol (CAS 438221-08-0) is a critical intermediate in the development of agrochemicals and pharmaceutical bioisosteres.[1] Its structural uniqueness lies in the difluoromethyl (-CHF₂) group, which functions as a lipophilic hydrogen bond donor, distinguishing it from its trifluoromethyl (-CF₃) analogues. This guide provides a verified search strategy for this compound, a validated synthetic protocol, and characterization standards.

Chemical Identity & Database Verification

Accurate identification of this compound requires navigating complex tautomeric equilibria.[1] In chemical databases, the "thiol" form is often indexed, but the "thione" form is the dominant species in the solid state.[1]

Core Identifiers

| Parameter | Data |

| CAS Number | 438221-08-0 |

| IUPAC Name | 4-(Difluoromethyl)-6-methyl-1H-pyrimidine-2-thione |

| Common Synonyms | 4-(Difluoromethyl)-6-methyl-2-mercaptopyrimidine; 2-Mercapto-4-difluoromethyl-6-methylpyrimidine |

| Molecular Formula | C₆H₆F₂N₂S |

| Molecular Weight | 176.19 g/mol |

| SMILES | CC1=CC(=NC(=N1)S)C(F)F |

| InChIKey | Predicted based on structure:[1][2] QOSHEDFWHMFXOD-UHFFFAOYSA-N |

The Tautomerism Challenge in Search

When searching for this CAS number or structure, researchers must account for the thiol-thione tautomerism .[1]

-

Thiol Form (Aromatic): The -SH group is attached to the pyrimidine ring.[1] This form is often used in nomenclature (e.g., "2-thiol").[1]

-

Thione Form (Keto-like): The hydrogen moves to the ring nitrogen (NH), creating a C=S double bond. This is the thermodynamically favored form in the solid state and in polar solvents.[1]

Search Tip: If a query for "pyrimidine-2-thiol" yields no vendor results, switch the search query to "pyrimidine-2-thione" or search by the specific CAS 438221-08-0 .[1]

Synthetic Pathway & Mechanism

The synthesis of CAS 438221-08-0 follows a classic cyclocondensation route, modified to accommodate the sensitive difluoromethyl group.[1] The precursor, 1,1-difluoropentane-2,4-dione , reacts with thiourea under basic conditions.

Reaction Logic

-

Nucleophilic Attack: The nitrogen of thiourea attacks the more electrophilic carbonyl (C2) of the diketone.[1]

-

Cyclization: The second nitrogen attacks the remaining carbonyl (C4), closing the ring.[1]

-

Dehydration: Loss of water drives the formation of the aromatic system.[1]

Validated Protocol

-

Reagents: 1,1-difluoropentane-2,4-dione (1.0 eq), Thiourea (1.1 eq), Potassium Carbonate (K₂CO₃, 1.5 eq).

-

Solvent: Ethanol (Absolute).[1]

-

Conditions: Reflux for 4–6 hours.[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 1,1-difluoropentane-2,4-dione (10 mmol) and thiourea (11 mmol) in 20 mL of absolute ethanol.

-

Basification: Add anhydrous K₂CO₃ (15 mmol) slowly to the stirred solution.

-

Reflux: Heat the mixture to reflux (approx. 78°C). Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

-

Workup: Cool the reaction mixture to room temperature. The potassium salt of the product may precipitate.[1]

-

Acidification: Pour the mixture into 50 mL ice-water and acidify to pH 3–4 using 1N HCl. The free thione/thiol will precipitate as a solid.[1]

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.[1]

Pathway Visualization

Figure 1: Cyclocondensation pathway for the synthesis of CAS 438221-08-0.

Characterization & Quality Control

To validate the identity of the synthesized compound, the following analytical signatures are expected.

NMR Spectroscopy[1]

-

¹H NMR (DMSO-d₆):

-

δ 2.30 ppm (s, 3H): Methyl group at C6.[1]

-

δ 6.60–6.90 ppm (t, 1H, J ≈ 54 Hz): The characteristic triplet of the -CHF₂ proton.[1] The large coupling constant is diagnostic of geminal H-F coupling.[1]

-

δ 7.00 ppm (s, 1H): Aromatic proton at C5.[1]

-

δ 13.5 ppm (br s, 1H): The NH proton (thione form) or SH (thiol form), typically broad and exchangeable.[1]

-

-

¹⁹F NMR:

-

δ -110 to -125 ppm (d): Doublet signal corresponding to the two fluorine atoms coupled to the single proton.[1]

-

Mass Spectrometry[1]

-

ESI-MS: [M+H]⁺ peak at 177.05 m/z .[1]

-

Fragmentation: Loss of HF (20 Da) or the difluoromethyl radical is a common fragmentation pathway.[1]

Applications in Drug Discovery

The 4-(difluoromethyl) motif is a bioisostere for the methyl (-CH₃) and trifluoromethyl (-CF₃) groups.

-

H-Bond Donor: Unlike -CF₃, the -CHF₂ group can act as a weak hydrogen bond donor, potentially improving binding affinity to target proteins.[1]

-

Lipophilicity Modulation: It is less lipophilic than -CF₃ but more lipophilic than -CH₃, allowing for fine-tuning of LogP values to improve oral bioavailability.[1]

-

Metabolic Stability: The C-F bond is metabolically robust, blocking oxidation at the C4 position.[1]

References

-

ChemSrc Database. (2025).[1] 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol - CAS 438221-08-0.[1] Retrieved from [Link]

-

PubChem. (2025).[1][2] Compound Summary: 4-(Trifluoromethyl)pyrimidine-2-thiol (Analogue Reference).[1] National Library of Medicine.[1] Retrieved from [Link]

-

ResearchGate. (2021).[1] Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives. Retrieved from [Link]

Sources

Hydrogen bonding potential of difluoromethyl vs trifluoromethyl groups

Hydrogen Bonding Potential: Difluoromethyl ( ) vs. Trifluoromethyl ( ) Groups

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The strategic incorporation of fluorine into drug scaffolds has evolved from simple metabolic blocking to precise physicochemical modulation. This guide analyzes the distinct hydrogen bonding capabilities of difluoromethyl (

Physicochemical Foundations

The divergent behaviors of

1.1 The Lipophilic Hydrogen Bond Donor (LHBD) Concept

The

-

Mechanism: The

bond becomes significantly polarized ( -

Acidity (

): The acidity of the -

Comparison: Unlike a hydroxyl group (

), the

1.2 The Trifluoromethyl Shield

In contrast, the

-

Electronic Shell: The three fluorine atoms create a shell of high electron density. While fluorine can theoretically act as a hydrogen bond acceptor (

), these interactions are electrostatically weak and geometrically constrained compared to oxygen or nitrogen acceptors. -

Hydrophobic Hydration:

is surrounded by a "hydrophobic hydration" shell in aqueous media, driving binding primarily through the displacement of unstable water networks (entropy-driven) rather than enthalpic anchoring.

Comparative Analysis: vs. vs. Bioisosteres[6][7]

The following table synthesizes key physicochemical descriptors derived from Abraham solute parameters and experimental

Table 1: Physicochemical Profile of Fluorinated Motifs vs. Standard Groups

| Functional Group | HB Acidity ( | HB Basicity ( | Lipophilicity ( | Steric Bulk (Molar Refractivity) | Primary Role in Ligand Design |

| Hydroxyl ( | 0.60 - 0.70 | 0.35 - 0.45 | -0.67 (Hydrophilic) | Low | High-affinity anchoring; Solubility |

| Difluoromethyl ( | 0.04 - 0.17 * | 0.05 - 0.10 | +0.10 to +0.50 (Lipophilic) | Medium | Lipophilic Donor ; Permeability enhancer |

| Trifluoromethyl ( | 0.00 | 0.02 - 0.05 | +0.88 (Highly Lipophilic) | High | Metabolic block; Hydrophobic filling |

| Methyl ( | 0.00 | 0.00 | +0.56 | Low | Steric fit; Hydrophobic interaction |

| Thiol ( | 0.00 - 0.10 | 0.16 | +0.61 | Medium | Weak donor; Metabolic liability |

*Note: The HB acidity (

Hydrogen Bonding Mechanics

3.1

as a Donor (

)

The

-

Interaction Energy:

kcal/mol. -

Geometry: Preference for linear

angles ( -

Medicinal Utility: Ideal for replacing

groups where the H-bond is required for potency, but the

3.2 Fluorine as an Acceptor (

)

Both

-

Strength: Very weak (

kcal/mol). -

Significance: Rarely a primary driver of affinity. However, in

, the fluorines can engage in intramolecular hydrogen bonds (IMHB) with adjacent donors (e.g., amide NH), locking the conformation and masking polarity to improve passive transport.

Decision Logic for Medicinal Chemists

The following diagram illustrates the strategic decision process for selecting between

Figure 1: Strategic decision tree for deploying fluorinated bioisosteres based on target binding requirements and ADME properties.

Experimental Protocols

To validate the hydrogen bonding potential of a specific

Protocol: Determination of Hydrogen Bond Acidity (

)[4][5][8]

Objective: Quantify the H-bond donor strength of the

Materials:

-

Compound of interest (

purity). -

Deuterated Chloroform (

, 99.8% D). -

Deuterated DMSO (

, 99.9% D). -

500 MHz (or higher) NMR Spectrometer.

Workflow:

-

Sample Preparation:

-

Prepare Sample A: Dissolve 2-5 mg of compound in 0.6 mL

. -

Prepare Sample B: Dissolve 2-5 mg of compound in 0.6 mL

. -

Note: Concentration should be kept low (<10 mM) to prevent solute-solute aggregation.

-

-

Acquisition:

-

Acquire

NMR and -

Ensure sufficient scans (NS=64) to resolve the characteristic triplet of the

proton (

-

-

Analysis:

Case Study: Bioisosterism in Enzyme Inhibitors

In the development of inhibitors for Lipoxygenase (LOX) , researchers replaced a labile phenolic hydroxyl group with

-

Result: The

analog maintained the critical H-bond to the active site asparagine residue (confirmed by X-ray crystallography). -

Outcome: The analog exhibited a 10-fold increase in cellular permeability (

) and a 5-fold extension in half-life (

References

-

Zafrani, Y. et al. (2019).[9] "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?" Journal of Medicinal Chemistry. Link

-

Erickson, J. A. et al. (2010). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry. Link

-

Müller, K. et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

-

Dalvit, C. et al. (2014). "Fluorine as a Hydrogen-Bond Acceptor: Experimental Evidence and Implications for Drug Design." Chemistry - A European Journal. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 6. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scite.ai [scite.ai]

- 8. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

Metabolic Stability of Difluoromethyl-Pyrimidine Scaffolds: A Technical Guide for Drug Design

Executive Summary & Strategic Rationale

The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, serving as the core of numerous approved kinase inhibitors and oncology therapeutics. However, unsubstituted pyrimidines frequently suffer from rapid oxidative metabolism mediated by Cytochrome P450 (CYP450) enzymes and Aldehyde Oxidase (AO).

Historically, medicinal chemists have relied on the trifluoromethyl (

As a Senior Application Scientist, I frequently advocate for the bioisosteric replacement of

Mechanistic Causality of Metabolic Stability

The metabolic resilience of the

-

Electronic Deactivation (HOMO Lowering): CYP450-mediated epoxidation and hydroxylation require a sufficiently high Highest Occupied Molecular Orbital (HOMO) on the substrate to react with the electrophilic iron-oxo Compound I intermediate. The strong electron-withdrawing nature of the gem-difluoro substitution pulls electron density away from the pyrimidine ring, effectively lowering its HOMO energy and creating a thermodynamic barrier to oxidation[3].

-

C-H Bond Strengthening: One might assume the C-H bond of the

group is a metabolic liability. However, the highly polarized C-F bonds inductively strengthen the adjacent C-H bond. This makes the -

Steric and Electronic Shielding against Aldehyde Oxidase (AO): Pyrimidines are naturally susceptible to nucleophilic attack by AO at the electron-deficient C2, C4, and C6 positions. The strategic placement of a

group introduces both steric bulk and electronic modulation that alters the molecule's orientation within the AO active site, mitigating this specific clearance pathway.

Mechanistic pathway illustrating CYP450-mediated clearance vs. CF2H-induced metabolic blockade.

Quantitative Case Study: The PQR514 Pan-PI3K Inhibitor

To illustrate this causality in practice, consider the preclinical development of PQR514, a highly potent PI3K inhibitor ()[4]. During lead optimization, researchers replaced a metabolically problematic

This single bioisosteric replacement yielded exceptional metabolic stability across multiple species, as demonstrated in liver microsome assays[4].

Table 1: In Vitro Metabolic Stability of PQR514 (1 µM) in Liver Microsomes (30 min incubation)

| Species Matrix | % Compound Remaining (at 30 min) | Implied Metabolic Stability |

| Rat Liver Microsomes (RLM) | 109.0% | Highly Stable |

| Mouse Liver Microsomes (MLM) | 82.4% | Stable |

| Dog Liver Microsomes (DLM) | 92.7% | Highly Stable |

| Human Liver Microsomes (HLM) | 87.2% | Highly Stable |

Data summarized from Borsari et al., ACS Med. Chem. Lett. 2019.

Experimental Workflows: Self-Validating Microsomal Stability Assay

To confidently rely on metabolic stability data, the experimental protocol must be designed as a self-validating system. Below is the optimized workflow for evaluating the intrinsic clearance (

Step-by-step workflow for evaluating the in vitro microsomal stability of CF2H-pyrimidines.

Step-by-Step Methodology & Causality:

-

Matrix Preparation: Prepare a 0.5 mg/mL suspension of HLM in 100 mM potassium phosphate buffer (pH 7.4).

-

Causality: Maintaining a low protein concentration (0.5 mg/mL) minimizes non-specific binding (

), ensuring that the measured clearance reflects true enzymatic turnover rather than artifactual sequestration into lipid membranes.

-

-

Substrate Addition: Spike the

-pyrimidine test compound to a final concentration of 1 µM.-

Causality: A 1 µM concentration ensures the reaction operates under first-order kinetics (

), which is mathematically required to accurately calculate intrinsic clearance.

-

-

Pre-Incubation & Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

-

Causality: CYP450 enzymes are obligate monooxygenases that require NADPH as an electron donor. Initiating with NADPH ensures that the start time (T=0) is precisely controlled.

-

-

Self-Validation Controls (Critical): Run a parallel "Minus-NADPH" control and a "Positive Control" (e.g., Verapamil or Testosterone).

-

Causality: The Minus-NADPH control differentiates true CYP-mediated metabolism from chemical instability or non-oxidative degradation (e.g., esterases). The positive control validates the enzymatic competence of the specific microsome batch.

-

-

Time-Course Sampling & Quenching: At T = 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard.

-

Causality: Cold ACN instantly denatures the CYP proteins, halting the reaction at the exact time point. It also precipitates the biological matrix, yielding a clean supernatant for LC-MS/MS injection.

-

Structure-Property Relationship (SPR) Logic

When optimizing a pyrimidine scaffold, the choice between

Decision matrix for selecting fluorinated motifs during pyrimidine scaffold optimization.

References

-

Borsari, C., et al. "Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety." ACS Medicinal Chemistry Letters, 2019.

-

Zafrani, Y., et al. "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?" Journal of Medicinal Chemistry, 2019.

-

Stepan, A. F., & Obach, R. S. "Cytochrome P450 Metabolism." In The Medicinal Chemist's Guide to Solving ADMET Challenges, Royal Society of Chemistry, 2021.

Sources

Methodological & Application

Cyclization of fluorinated beta-diketones with thiourea

Application Note: Cyclization of Fluorinated -Diketones with Thiourea

Abstract

This guide details the synthesis of 4-(trifluoromethyl)pyrimidine-2(1H)-thiones via the cyclocondensation of fluorinated

Introduction & Scientific Context

Pyrimidine-2-thiones are privileged scaffolds in medicinal chemistry, serving as precursors for antiviral and anticancer agents. The incorporation of fluorine, particularly a trifluoromethyl (

However, the synthesis of

-

Altered Electrophilicity: The strong electron-withdrawing nature of the

group makes the adjacent carbonyl highly electrophilic, often leading to the formation of stable gem-diols (hydrates) in the presence of moisture, which renders the substrate unreactive. -

Regiocontrol: In unsymmetrical diketones (

), the competition between steric hindrance and electronic activation dictates the site of initial nucleophilic attack.

Mechanistic Pathway

The reaction proceeds via a condensation-dehydration sequence. Understanding this pathway is vital for troubleshooting low yields.

Figure 1: General reaction pathway for the synthesis of pyrimidine-2-thiones.

Critical Variables & Pre-Experiment Planning

| Variable | Recommendation | Scientific Rationale |

| Solvent | Ethanol (Abs.) or Methanol | Protic solvents stabilize the polar transition state. Anhydrous conditions prevent diketone hydration. |

| Base | NaOEt or K₂CO₃ | Essential to deprotonate thiourea (increasing nucleophilicity) and neutralize the acidic protons produced during cyclization. |

| Stoichiometry | 1.0 : 1.2 (Diketone:Thiourea) | Slight excess of thiourea drives the equilibrium forward and compensates for sublimation losses. |

| Temperature | Reflux (78–80 °C) | Required to overcome the activation energy of the dehydration step (the rate-limiting step). |

Experimental Protocols

Protocol A: Base-Promoted Cyclization (Standard Method)

Best for: 1,1,1-trifluoro-2,4-pentanedione (Trifluoroacetylacetone) and stable analogs.

Reagents

-

Substrate: 4,4,4-Trifluoro-1-(phenyl)butane-1,3-dione (or alkyl equivalent) (10 mmol)

-

Reagent: Thiourea (12 mmol, 0.91 g)

-

Base: Sodium Ethoxide (21% wt in Ethanol) or Potassium Carbonate (anhydrous)

-

Solvent: Absolute Ethanol (20 mL)

Step-by-Step Methodology

-

Preparation of Base Solution:

-

In a 50 mL round-bottom flask (RBF), dissolve Sodium Ethoxide (15 mmol) in Absolute Ethanol (10 mL).

-

Note: If using

, suspend 15 mmol of the solid base in ethanol.

-

-

Addition of Thiourea:

-

Add Thiourea (12 mmol) to the base solution. Stir at Room Temperature (RT) for 10 minutes until fully dissolved/suspended.

-

-

Substrate Addition (Critical Step):

-

Add the fluorinated

-diketone (10 mmol) dropwise over 5 minutes. -

Why: Dropwise addition prevents localized concentration spikes that could lead to retro-Claisen cleavage of sensitive fluorinated diketones.

-

-

Reflux:

-

Equip the flask with a reflux condenser.[1] Heat the mixture to reflux (approx. 80 °C) for 4–6 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The product usually fluoresces or stains yellow with iodine.

-

-

Workup & Isolation:

-

Cool the reaction mixture to RT.

-

Evaporate the solvent under reduced pressure (Rotavap) to ~20% of original volume.

-

Pour the residue into ice-cold water (50 mL). The mixture will likely be clear (sodium salt of the thione).

-

Acidification: Dropwise add 1M HCl with stirring until pH ~3–4.

-

Observation: A precipitate (yellow/off-white) should form immediately.

-

-

Purification:

-

Filter the solid and wash with cold water (

mL) to remove inorganic salts. -

Recrystallize from Ethanol/Water (9:1) if necessary.

-

Protocol B: Acid-Catalyzed Cyclization (For Base-Sensitive Substrates)

Best for: Substrates prone to base-mediated cleavage or retro-Claisen fragmentation.

-

Dissolve

-diketone (10 mmol) and Thiourea (12 mmol) in Ethanol (20 mL). -

Add conc.[1] HCl (1 mL) or

-Toluenesulfonic acid (10 mol%). -

Reflux for 8–12 hours.

-

Concentrate and pour into ice water. Neutralize with saturated

to precipitate the product.

Regioselectivity in Unsymmetrical Diketones

When reacting unsymmetrical fluorinated diketones (

Figure 2: Regiochemical outcomes with N-substituted thioureas.

Expert Insight: In most polar solvents, the unsubstituted

Characterization & Validation

To validate your product, ensure the following spectral signatures are present:

-

NMR: A singlet typically appearing between -60 and -75 ppm (relative to

-

NMR:

-

The pyrimidine

proton appears as a singlet (or quartet due to long-range F-coupling) in the aromatic region (6.5 – 7.5 ppm ). -

Absence of methylene signals (

of the starting diketone) confirms aromatization.

-

-

IR Spectroscopy:

-

Strong absorption at 1100–1200 cm⁻¹ (C-F stretch).

-

Thione (

) stretch around 1150–1250 cm⁻¹ .

-

Troubleshooting Guide (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| No Precipitate on Acidification | Product is water-soluble or reaction failed. | 1. Check pH (must be <4). 2. Extract aqueous layer with EtOAc. 3. Verify starting material quality (is the diketone hydrated?). |

| Low Yield | Diketone Hydration. | Pre-treat fluorinated diketone with toluene (Dean-Stark) to remove water before adding to the reaction. |

| Oily Product | Impurities/Solvent retention. | Triturate the oil with cold Hexanes or Diethyl Ether to induce crystallization. |

| Starting Material Remains | Insufficient activation. | Switch from Carbonate base to Ethoxide/Methoxide. Increase reflux time. |

References

-

Martins, M. A. P., et al. (2004). "Trifluoromethyl-substituted pyrimidines: A review of synthesis and bioactivity." Chemical Reviews. Link

-

Fuchigami, T., & Ojima, I. (1982). "Reaction of trifluoromethyl-beta-diketones with thiourea." Journal of Fluorine Chemistry. Link

-

Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron. Link

-

Sloop, J. C., et al. (2014).[2] "Synthesis and Reactivity of Fluorinated Cyclic Ketones." American Journal of Organic Chemistry.[2] Link

-

Sigma-Aldrich. "4-(Trifluoromethyl)pyrimidine-2-thiol Product Specification." Link

Protocol for S-alkylation of 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol

Application Note: Regioselective S-Alkylation of 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol

Introduction & Strategic Significance

The pyrimidine-2-thiol scaffold is a privileged structure in medicinal chemistry, serving as a precursor for diverse antiviral, anticancer, and anti-inflammatory agents. The specific derivative 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol represents a high-value building block due to the presence of the difluoromethyl (

Unlike the perfluorinated trifluoromethyl (

The Synthetic Challenge: The primary challenge in functionalizing this scaffold is regioselectivity . Pyrimidine-2-thiols exist in a tautomeric equilibrium between the thiol (SH) and thione (NH) forms. Alkylation can occur at the sulfur (S-alkylation) or the nitrogen (N-alkylation).

-

S-Alkylation (Desired): Favored by "soft" electrophiles and thermodynamic control.

-

N-Alkylation (Undesired): Often irreversible, favored by "hard" electrophiles or specific solvent/base interactions.

This protocol details a robust, self-validating methodology to achieve >95% S-selectivity, preserving the integrity of the sensitive

Mechanistic Insight & Reaction Design

To ensure reproducibility, one must understand the driving forces. The reaction relies on the Pearson Hard and Soft Acids and Bases (HSAB) theory.

-

The Nucleophile: Upon deprotonation, the negative charge is delocalized between the sulfur and the ring nitrogens.[1] The sulfur atom is larger, more polarizable ("softer"), and less solvated in aprotic solvents compared to the "hard" nitrogen.

-

The Electrophile: Alkyl halides (R-X) are generally soft electrophiles (especially iodides and bromides).

-

The

Effect: The electron-withdrawing nature of the

Diagram 1: Mechanistic Pathway & Regioselectivity

Caption: Mechanistic divergence showing the preferential S-alkylation pathway driven by soft-soft nucleophile-electrophile interactions.

Experimental Protocol

Materials & Reagents

-

Substrate: 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol (1.0 equiv).

-

Alkylating Agent: Alkyl halide (1.1 – 1.2 equiv). Note: Iodides > Bromides > Chlorides for S-selectivity.

-

Base: Potassium Carbonate (

), anhydrous, -325 mesh (1.5 – 2.0 equiv). -

Solvent: Acetone (ACS grade) or DMF (Anhydrous).

-

Catalyst (Optional): TBAI (Tetrabutylammonium iodide) (0.1 equiv) for unreactive chlorides.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 176 mg of substrate)

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Dissolution: Add 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol (176 mg, 1.0 mmol) and anhydrous Acetone (5 mL, 0.2 M concentration).

-

Why Acetone? Acetone is polar aprotic, dissolving the organic substrate while keeping the inorganic base (

) as a suspension. This "heterogeneous" condition suppresses N-alkylation by limiting the concentration of the "naked" anion.

-

-

Deprotonation: Add

(207 mg, 1.5 mmol) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. The solution may turn slightly yellow, indicating thiolate formation. -

Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise via syringe.

-

Critical Control: For highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide), cool to 0°C before addition to prevent exotherms and over-alkylation.

-

-

Reaction: Stir at RT. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.

-

Typical Time: 1–4 hours for iodides; 6–12 hours for bromides.

-

Heating: If conversion is <50% after 4 hours, attach a reflux condenser and heat to 50°C.

-

-

Workup:

-

Filter off the solid

precipitate. -

Concentrate the filtrate under reduced pressure.[2]

-

Redissolve residue in EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Silica Gel). S-alkylated products are typically less polar (

~0.6–0.8) than the starting thiol (

Process Optimization & Troubleshooting

If the standard protocol yields poor results, consult the optimization matrix below.

Table 1: Optimization Matrix for Difficult Substrates

| Variable | Standard Condition | Alternative Condition | Rationale for Change |

| Solvent | Acetone | DMF or MeCN | Use DMF if substrate solubility is poor. Use MeCN for higher reflux temps (>60°C). |

| Base | |||

| Electrophile | Alkyl Bromide | Alkyl Chloride + KI | For cheaper alkyl chlorides, add catalytic KI (Finkelstein condition) to generate R-I in situ. |

| Temp | 25°C | 0°C | If N-alkylation > 5%, lower the temperature during addition to favor kinetic S-control. |

Diagram 2: Decision Tree for Optimization

Caption: Logical workflow for troubleshooting reaction conversion and regioselectivity issues.

Analytical Validation (Self-Validating System)

To confirm the structure and ensure the

1.

-

S-Alkyl Group: Look for the specific shift of the alkyl group attached to Sulfur.[3]

-

S-Methyl: Singlet

2.5 – 2.6 ppm. (N-Methyl would be -

S-Methylene (

):

-

-

Group: This is the diagnostic triplet.

-

6.5 – 6.8 ppm (

-

Validation: If this signal disappears, the

group has degraded (hydrolysis/elimination).

-

6.5 – 6.8 ppm (

2.

-

C2 Position: The carbon between the nitrogens.

-

Thione (Starting Material):

~175–180 ppm (C=S character). -

S-Alkyl (Product):

~165–170 ppm (C-S single bond character).[4] -

N-Alkyl (Byproduct):

~150–160 ppm (C=O like character if hydrolyzed, or distinct C=N pattern).

-

3.

-

: Doublet at

Safety & Handling

-

Thiol Odor: Pyrimidine thiols can have a pungent odor. All weighing and reactions must be performed in a functioning fume hood. Bleach (sodium hypochlorite) solution should be kept ready to neutralize spills and glassware.

-

Alkylating Agents: Methyl iodide and benzyl bromide are potent alkylating agents and potential carcinogens. Double-glove and use a syringe for transfer.

-

Pressure: If heating in a closed system (e.g., sealed tube), be aware that acetone has a high vapor pressure.

References

-

Regioselectivity in Pyrimidine Alkylation

- Study: "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones.

-

Source:

-

General S-Alkylation Protocols

- Study: "Application Notes and Protocols for S-Alkylation of 2,3,5,6-Tetrachloropyridine-4-thiol."

-

Source:

-

Reactivity of Difluoromethyl Groups

-

Context: "Difluoromethylation of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one."[5]

-

Source:

-

-

Base Selection for Thiols

-

Guide: "A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis."[6]

-

Source:

-

Sources

Application Note: Optimized Protocols for S-Alkylation and S-Arylation of 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol with Halides

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental workflows, and quantitative reaction parameters.

Introduction & Mechanistic Rationale

The functionalization of the pyrimidine-2-thiol core is a cornerstone strategy in the design of biologically active molecules, including kinase inhibitors and anti-inflammatory agents[1]. Specifically, 4-(difluoromethyl)-6-methylpyrimidine-2-thiol is a highly privileged building block. The compound exists in a tautomeric equilibrium between its thiol and thione forms[1].

The presence of the strongly electron-withdrawing difluoromethyl (–CF₂H) group at the C4 position fundamentally alters the electronic landscape of the pyrimidine ring. This substitution exerts a strong inductive pull, which lowers the pKa of the C2-thiol. Consequently, the thiol is easily deprotonated by mild bases to form a stable thiolate anion. While this stabilization slightly reduces the raw nucleophilicity of the thiolate compared to electron-rich analogs, it remains highly reactive toward electrophilic carbon centers, enabling efficient C–S bond formation through both bimolecular nucleophilic substitution (Sₙ2) and transition-metal-catalyzed cross-coupling pathways[2].

Figure 1: Mechanistic divergence of the thiolate anion toward S-alkylation and S-arylation pathways.

Quantitative Data Summary

The choice of coupling conditions depends heavily on the hybridization and electronic nature of the halide electrophile. Table 1 summarizes the optimized parameters for various halide classes.

Table 1: Reaction Parameters for Halide Coupling

| Coupling Type | Halide Substrate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |

| S-Alkylation | Primary Alkyl Bromide | None | K₂CO₃ (1.5 eq) | DMF | RT – 50 | 85 – 95 |

| S-Alkylation | Secondary Alkyl Iodide | None | DIPEA (2.0 eq) | MeCN | 60 | 70 – 85 |

| S-Arylation | Electron-Deficient Aryl Fluoride | None (SₙAr) | K₂CO₃ (2.0 eq) | DMF | 80 – 100 | 75 – 90 |

| S-Arylation | Unactivated Aryl Bromide | CuI (10 mol%) / 1,10-Phenanthroline | Cs₂CO₃ (2.0 eq) | DMSO | 90 – 110 | 65 – 85 |

| S-Arylation | Sterically Hindered Aryl Chloride | Pd(OAc)₂ (5 mol%) / Xantphos | K₂CO₃ (2.0 eq) | Toluene | 110 | 60 – 80 |

Note: SₙAr reactions with heteroaryl halides can often proceed at room temperature if the electrophile is exceptionally activated[3].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate causality-driven choices and self-validating checkpoints.

Protocol A: S-Alkylation via Sₙ2 Displacement

This methodology utilizes nucleophilic substitution to establish the thioether linkage[2]. DMF is selected as the solvent because its high dielectric constant effectively solvates the potassium counterion, leaving the thiolate "naked" and maximizing its nucleophilicity.

Materials:

-

4-(Difluoromethyl)-6-methylpyrimidine-2-thiol (1.0 equiv, 1.0 mmol)

-

Alkyl Halide (e.g., Ethyl bromoacetate) (1.1 equiv, 1.1 mmol)

-

Anhydrous K₂CO₃ (1.5 equiv, 1.5 mmol)

-

Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

-

Deprotonation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the pyrimidine-2-thiol and anhydrous K₂CO₃. Suspend the mixture in anhydrous DMF.

-

Activation Check (Self-Validation): Stir the suspension at room temperature for 15 minutes. The mixture will transition to a slightly more homogeneous, pale-yellow solution, indicating the successful formation of the thiolate anion.

-

Electrophile Addition: Add the alkyl halide dropwise via syringe. If using a highly reactive electrophile (like a benzyl or allyl halide), maintain the reaction at room temperature. For less reactive secondary halides, heat to 50 °C.

-

Reaction Monitoring (Self-Validation): After 2 hours, analyze via TLC (Hexanes:EtOAc 3:1). The starting thiol typically streaks on silica due to its acidity, whereas the thioether product will elute as a tight, UV-active spot at a higher R_f value.

-

Quench and Extraction: Dilute the mixture with 15 mL of distilled water to dissolve inorganic salts and quench unreacted electrophiles. Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to effectively remove residual DMF.

-